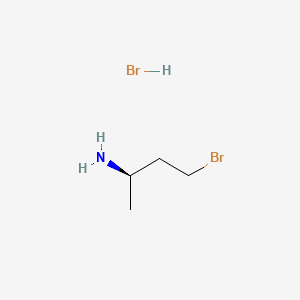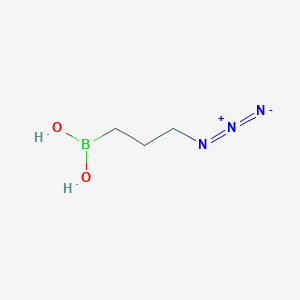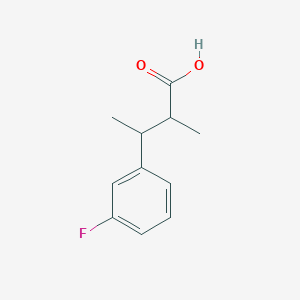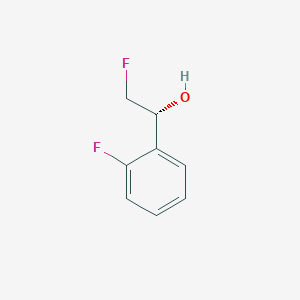
(R)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . It is a clear liquid with a boiling point of 193°C and a density of 1.123 g/cm³ . This compound is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-2-Fluoro-1-(2-fluorophenyl)ethanone, using a chiral reducing agent . Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Fluoro-1-(2-fluorophenyl)ethanone.
Reduction: Further reduction can lead to the formation of ®-2-Fluoro-1-(2-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: ®-2-Fluoro-1-(2-fluorophenyl)ethanone.
Reduction: ®-2-Fluoro-1-(2-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
(1R)-2-fluoro-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
HXSNUHVULWWHCD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CF)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


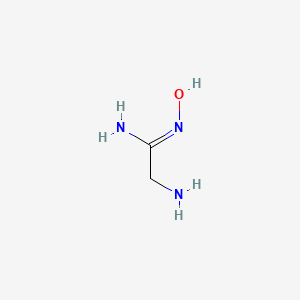
![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
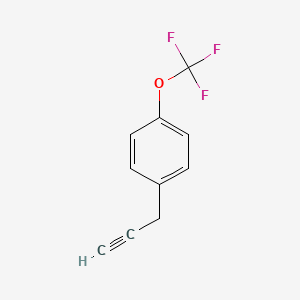
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
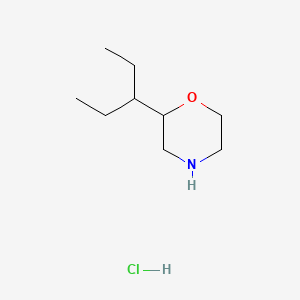
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)
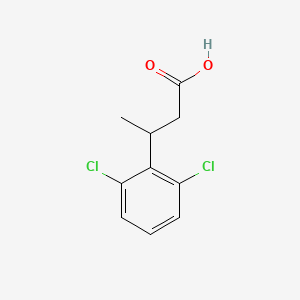
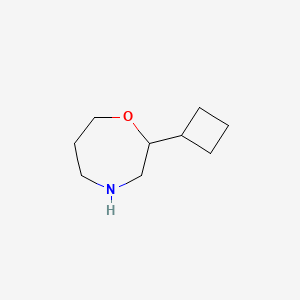
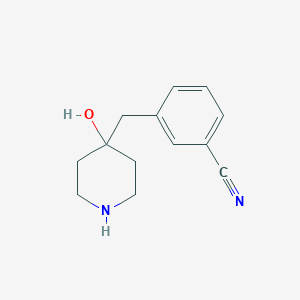
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
